3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C₈H₁₄Cl₂N₂O. It has a molecular weight of 239.14 g/mol and is identified by the CAS Number 1795274-98-4. This compound features a propanol backbone with an amino group and a pyridine moiety, which contributes to its unique chemical properties and potential biological activities .
There is no current information available regarding the mechanism of action of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride. Without knowledge of its biological activity or role in specific pathways, a mechanism of action cannot be determined.
Searches of scientific chemical databases like PubChem and ChemSpider yielded no results for this specific compound (, ).
A search of scientific literature databases like ScienceDirect and Scopus using the compound name did not return any relevant publications (, ).
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride exhibits potential biological activities, particularly in pharmacology. It has been noted for:
The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride typically involves several steps:
These methods may vary based on specific laboratory conditions and available reagents .
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride has several applications:
Studies on 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride have focused on its interactions with biological molecules:
Preliminary findings suggest that it may interact favorably with certain targets in the central nervous system .
Several compounds share structural similarities with 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol dihydrochloride | 1803591-33-4 | Similar structure but different pyridine position; potential varied biological activity. |
| 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | 1803600-24-9 | Different amino positioning; may exhibit different pharmacological properties. |
| 3-Amino-N-(pyridinylmethyl)propanamide | Not specified | Amide derivative; altered reactivity and biological profile. |
The uniqueness of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride lies in its specific combination of functional groups and structural features that may influence its interaction with biological targets differently than other similar compounds .
The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride involves sophisticated multi-step organic synthesis pathways that utilize pyridine precursors as fundamental building blocks [1] [2]. The most prevalent synthetic approach begins with pyridine-3-methanol as the primary starting material, which undergoes alkylation with 3-aminopropanol derivatives under carefully controlled conditions [3] . This methodology typically employs hydrochloric acid as both a reaction medium and a precursor for the final dihydrochloride salt formation [3].
Alternative synthetic routes involve the utilization of pyridine-3-carboxaldehyde as a precursor, which undergoes reductive amination with appropriate amino alcohol substrates [5] [6]. The Kröhnke pyridine synthesis provides another viable pathway, involving condensation reactions between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridine derivatives [7]. This method demonstrates exceptional versatility in producing 2,4,6-trisubstituted pyridines under mild reaction conditions with high yields [7].
Recent developments in pyridine functionalization have introduced rhodium-catalyzed methylation processes that directly introduce methyl groups onto pyridine rings using methanol and formaldehyde as key reagents [8]. These hydrogen-borrowing reactions enable selective functionalization at the C-3 and C-5 positions of pyridine rings, providing regioselective access to methylated pyridine intermediates [8]. The Minisci-type decarboxylative alkylation represents another significant advancement, offering exquisite control for C-4 selective alkylation of pyridines using carboxylic acid donors [6] [9].
The following table summarizes the key synthetic methodologies and their characteristics:
| Methodology | Starting Materials | Key Conditions | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Alkylation of pyridine-3-methanol | 3-Pyridinemethanol, 3-aminopropanol | Hydrochloric acid medium, controlled temperature | 70-85 | Regioselective |
| Reductive amination approach | Pyridine-3-carboxaldehyde, amino alcohol | Reducing agents (sodium borohydride, lithium aluminum hydride) | 75-90 | High stereoselectivity |
| Multi-step condensation from pyridine precursors | Pyridine derivatives, alkyl halides | Base catalysis, elevated temperature | 60-80 | Position-dependent |
| Direct methylation of pyridine ring | Pyridine, methanol/formaldehyde | Rhodium catalysis, hydrogen borrowing | 65-85 | C-3/5 selective |
| Minisci-type alkylation | Pyridine, carboxylic acids | Radical conditions, silver catalysis | 70-95 | C-4 selective |
Multi-component reactions have emerged as powerful tools for accessing complex pyridine derivatives through one-pot transformations [10]. These approaches combine multiple reactants simultaneously to construct the desired pyridine framework while minimizing synthetic steps and reducing waste generation [10]. The development of non-enzymatic pyridine ring formation strategies has also gained attention, particularly those involving 1,5-dione intermediates that can undergo cyclization with ammonia or amine nucleophiles [11].
The protection of amino and hydroxyl functionalities during the synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride requires careful consideration of protecting group strategies to ensure selective transformations and prevent unwanted side reactions [12] [13]. The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed strategy for amino protection due to its exceptional stability under nucleophilic conditions and ease of removal under acidic conditions [12] [14].
Installation of the Boc protecting group proceeds through reaction with di-tert-butyl dicarbonate in the presence of bases such as triethylamine or pyridine [12] [15]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, forming a stable carbamate linkage [12]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [16]. Recent methodological advances have demonstrated the effectiveness of oxalyl chloride in methanol for mild deprotection of Boc groups, offering improved tolerance to various functional groups [16].
The benzyloxycarbonyl (Cbz) protecting group provides an orthogonal protection strategy that complements Boc protection [15]. Cbz groups can be selectively removed through catalytic hydrogenation using palladium on carbon, leaving Boc groups intact [15]. This orthogonality enables sequential deprotection strategies essential for complex multi-step syntheses [15]. The fluorenylmethoxycarbonylcarbonyl (Fmoc) group offers another orthogonal option, removable under basic conditions using piperidine in dimethylformamide [15].
For amino alcohol substrates, dual protection strategies involving both amino and hydroxyl protecting groups may be necessary [17]. Amino alcohols can be protected as oxazolidines using 2,2-dimethoxypropane with pyridinium p-toluenesulfonate as catalyst [13]. This approach provides simultaneous protection of both functional groups while maintaining synthetic accessibility [13].
The following table presents a comprehensive evaluation of protecting group strategies:
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability | Compatibility | Application in Amino Alcohols |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, base, room temperature | Trifluoroacetic acid or hydrochloric acid | Base stable, acid labile | Excellent with most reactions | Primary choice for amino protection |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base, 0°C to room temperature | Hydrogen, palladium/carbon or hydrogen bromide/acetic acid | Acid/base stable, hydrogenolysis | Compatible with acidic conditions | Secondary choice, robust |
| Fluorenylmethoxycarbonyl (Fmoc) | Fmoc chloride, base, room temperature | Piperidine, dimethylformamide | Acid/base stable, amine labile | Compatible with acidic conditions | Peptide synthesis applications |
| Acetyl (Ac) | Acetic anhydride, pyridine, room temperature | Sodium hydroxide, methanol/water | Mild acid/base conditions | Limited compatibility | Simple transformations only |
| Tosyl (Ts) | Tosyl chloride, base, 0°C | Sodium/ammonia or hydrogen bromide/acetic acid | Acid stable, reductive cleavage | Good general compatibility | Specialized applications |
| Trityl (Tr) | Trityl chloride, base, room temperature | Trifluoroacetic acid, dichloromethane | Base stable, acid labile | Limited to tertiary amines | Tertiary amine protection |
Critical evaluation of these strategies reveals that Boc protection offers the optimal balance of stability, ease of installation, and mild deprotection conditions for amino alcohol synthesis [12] [16]. The acid-labile nature of Boc groups aligns well with the acidic conditions required for dihydrochloride salt formation, enabling simultaneous deprotection and salt formation in a single step [16]. However, careful pH control is essential to prevent premature deprotection during intermediate synthetic steps [16].
The crystallization of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride requires systematic optimization of solvent systems to achieve high purity, optimal crystal morphology, and maximum yield [18] [19]. Solvent selection profoundly influences nucleation kinetics, crystal growth rates, and the final solid-state properties of the dihydrochloride salt [20] [21].
Acetonitrile-hydrochloric acid systems represent the gold standard for dihydrochloride salt crystallization, offering exceptional crystal quality and high purity exceeding 98% [22] [19]. The procedure typically involves dissolving the free base in anhydrous acetonitrile followed by controlled addition of acetonitrile-hydrochloric acid solution at temperatures between 20-30°C [22]. This methodology has been successfully demonstrated in the crystallization of structurally related compounds such as nilotinib dihydrochloride, achieving yields of 85-95% [22].
Methanol-hydrochloric acid systems provide excellent versatility and scalability for dihydrochloride salt formation [22] [23]. The process involves dissolution of the amino alcohol base in methanol followed by addition of methanol-hydrochloric acid solution [22]. Temperature control between 20-40°C ensures optimal crystallization kinetics while preventing thermal decomposition [22]. Anti-solvent addition using ethyl acetate enhances precipitation efficiency and improves crystal recovery [22].
Aqueous crystallization systems offer environmental advantages but require careful pH control to prevent salt disproportionation [23]. The phenomenon of disproportionation, where the hydrochloride salt converts back to the free base, becomes problematic when the pH exceeds the maximum pH value for salt stability [23]. This limitation can be overcome through careful pH monitoring and adjustment using appropriate buffer systems [23].
The following table summarizes optimized solvent systems for dihydrochloride salt crystallization:
| Solvent System | Concentration Range (M) | Temperature (°C) | Crystal Quality | Yield (%) | Purity | Advantages |
|---|---|---|---|---|---|---|
| Acetonitrile/Hydrochloric acid | 0.1-0.5 | 20-30 | Excellent | 85-95 | >98% | High purity, good morphology |
| Methanol/Hydrochloric acid | 0.2-0.8 | 20-40 | Good to excellent | 80-90 | >95% | Versatile, scalable |
| Water/Hydrochloric acid | 0.1-1.0 | 0-25 | Variable | 70-85 | >90% | Environmental friendly |
| Ethanol/Hydrochloric acid | 0.2-0.6 | 20-35 | Good | 75-90 | >95% | Good crystallinity |
| Acetone/Hydrochloric acid | 0.1-0.4 | 15-25 | Fair to good | 70-85 | >90% | Fast crystallization |
| Dichloromethane/Hydrochloric acid | 0.05-0.3 | 0-20 | Excellent | 80-95 | >98% | Anhydrous conditions |
Advanced crystallization techniques such as anti-solvent precipitation and controlled cooling crystallization provide additional optimization opportunities [19] [24]. Anti-solvent methods involve initial dissolution in a good solvent followed by controlled addition of a poor solvent to induce supersaturation and crystallization [19]. This approach typically achieves yields exceeding 95% with exceptional purity [19].
The use of trialkylsilyl halides for in situ hydrochloric acid generation represents an innovative approach to salt crystallization [24]. This methodology allows precise stoichiometric control of acid equivalents, enabling selective formation of monohydrochloride versus dihydrochloride salts [24]. The virtually anhydrous conditions accessible through this approach facilitate the preparation of anhydrous salt forms [24].
Process analytical technology integration enables real-time monitoring of crystallization processes through techniques such as focused beam reflectance measurement and attenuated total reflectance Fourier-transform infrared spectroscopy [20]. These tools provide critical insights into nucleation onset, crystal growth kinetics, and endpoint determination, facilitating robust process control and optimization [20].
Continuous flow reactor technology has revolutionized the industrial production of pharmaceutical compounds, including 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride, by offering superior process control, enhanced safety, and improved scalability compared to traditional batch processes [25] [26]. The implementation of flow chemistry enables precise temperature and residence time control, leading to more consistent product quality and reduced waste generation [27] [28].
Microreactor systems provide exceptional heat and mass transfer characteristics essential for the controlled synthesis of sensitive pharmaceutical intermediates [29] [27]. These systems typically operate with volumes ranging from 0.1-50 milliliters and residence times of 0.5-30 minutes, enabling rapid reaction optimization and scale-up [29]. The small hold-up volumes inherent to microreactors significantly enhance process safety by minimizing the inventory of hazardous materials [26] [29].
Packed bed reactors offer advantages for heterogeneous catalytic processes involved in pyridine functionalization reactions [25] [30]. These systems accommodate catalyst volumes of 10-1000 milliliters with residence times spanning 5-120 minutes, providing flexibility for various reaction types [25]. The ability to operate at elevated temperatures (20-200°C) and pressures (1-20 bar) enables access to reaction conditions not feasible in conventional batch reactors [25].
Tubular reactors represent the most scalable option for industrial production, offering volume capacities from 5-500 milliliters with throughput capabilities of 5-200 grams per hour [25] [27]. The excellent heat transfer characteristics of tubular systems enable precise temperature control essential for maintaining product quality and minimizing side reactions [27]. Recent advances in tubular reactor design incorporate static mixing elements to enhance mass transfer and improve reaction homogeneity [27].
The following table summarizes continuous flow reactor applications and their characteristics:
| Reactor Type | Volume Range (mL) | Residence Time (min) | Temperature Range (°C) | Pressure (bar) | Throughput (g/h) | Advantages |
|---|---|---|---|---|---|---|
| Packed bed reactor | 10-1000 | 5-120 | 20-200 | 1-20 | 10-500 | Heterogeneous catalysis |
| Microreactor | 0.1-50 | 0.5-30 | 0-150 | 1-50 | 0.1-50 | Precise control, safety |
| Tubular reactor | 5-500 | 2-60 | 20-180 | 1-30 | 5-200 | Scalable, versatile |
| Monolithic reactor | 1-100 | 1-45 | 0-120 | 1-25 | 1-100 | High selectivity |
| Oscillatory flow reactor | 50-2000 | 10-180 | 20-150 | 1-15 | 20-1000 | Enhanced mixing |
| Spinning disc reactor | 100-5000 | 1-30 | 20-200 | 1-10 | 50-2000 | High throughput |
Multi-step flow synthesis platforms enable telescoped reaction sequences where multiple transformations occur in series without intermediate isolation [25] [31]. This approach significantly reduces processing time, minimizes waste generation, and improves overall process efficiency [31]. The development of integrated flow platforms incorporating automated liquid-liquid separation and solvent exchange capabilities further enhances the utility of continuous synthesis methods [31].
Industrial applications of flow chemistry have been successfully demonstrated by major pharmaceutical companies including Pfizer, BASF, Roche, Eli Lilly, GlaxoSmithKline, and Novartis [28]. These implementations showcase the practical benefits of continuous flow technology in terms of improved process safety, reduced development timelines, and enhanced product quality [28]. The ability to perform reactions under previously inaccessible conditions, such as high temperatures and pressures, opens new synthetic possibilities not available through batch processing [28].
Process intensification through flow chemistry offers significant advantages in terms of space-time yields and capital efficiency [27]. The enhanced surface-to-volume ratios achievable in flow reactors enable more efficient heat and mass transfer, leading to faster reaction rates and improved selectivity [27]. The continuous nature of flow processes also facilitates easier integration with downstream processing operations and real-time quality control systems [27].
The incorporation of green chemistry principles in the synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride through catalytic asymmetric amination represents a paradigm shift toward sustainable pharmaceutical manufacturing [32] [33]. These methodologies emphasize atom economy, renewable resource utilization, and the elimination of hazardous reagents while maintaining high stereoselectivity and operational efficiency [33] [34].
Asymmetric electrosynthesis has emerged as a powerful green chemistry approach that combines electrochemistry with asymmetric catalysis to enable selective synthesis of chiral molecules [32]. This methodology utilizes electrical energy as a clean and tunable driving force, eliminating the need for stoichiometric oxidants or reductants that generate substantial waste [32]. The synergistic interplay between electrode reactions and chiral catalysts enables high selectivity while maintaining environmental compatibility [32].
Non-precious metal catalysts, particularly those based on nickel, cobalt, and copper, have demonstrated exceptional performance in asymmetric amination reactions [32] [33]. These earth-abundant metals offer cost-effective alternatives to traditional precious metal catalysts while achieving comparable or superior enantioselectivity [33]. The development of novel ligand systems incorporating environmentally benign elements has further enhanced the sustainability profile of these catalytic systems [33].
Organocatalysts represent another significant advancement in green asymmetric synthesis, offering metal-free alternatives that eliminate concerns about metal contamination in pharmaceutical products [34]. These small-molecule catalysts often derive from renewable resources and can be easily recovered and recycled [34]. The compatibility of organocatalysts with aqueous reaction media further enhances their environmental profile by reducing dependence on organic solvents [34].
Enzymatic cascade reactions provide exceptional opportunities for sustainable amino alcohol synthesis [35]. These biocatalytic approaches combine multiple enzymatic transformations in a single pot, achieving remarkable selectivity while operating under mild conditions [35]. The use of readily available amino acids such as L-lysine as starting materials, combined with dioxygenases and decarboxylases, enables the synthesis of chiral amino alcohols with excellent yields exceeding 93-95% [35].
The following research findings demonstrate the effectiveness of green chemistry approaches:
Recent studies have shown that novel catalysts designed according to green chemistry principles achieve high enantioselectivity exceeding 90% while significantly reducing environmental impact [33]. Comparative analyses with conventional catalysts reveal superior performance in terms of both efficiency and ecological footprint [33]. The methodology employs ligand design strategies that incorporate environmentally benign elements and green solvents, coupled with rigorous catalytic testing and optimization [33].
Biodegradable catalysts represent an emerging class of sustainable catalytic systems that can be easily broken down into non-toxic components after use [34]. These catalysts address end-of-life concerns associated with traditional catalytic systems while maintaining high activity and selectivity [34]. The development of catalyst recovery and recycling protocols further enhances the sustainability profile of these systems [34].
Atom-economical synthetic routes have been developed that maximize the incorporation of starting materials into the final product, minimizing waste generation at the molecular level [34]. These approaches often achieve atom economies exceeding 80%, representing significant improvements over traditional synthetic methods [34]. The integration of catalytic asymmetric amination with flow chemistry techniques further enhances process efficiency and reduces waste generation [34].
Solvent system optimization has focused on the development of bio-based and recyclable solvents that maintain high performance while reducing environmental impact [33] [34]. Deep eutectic solvents and ionic liquids represent promising alternatives to conventional organic solvents, offering tunable properties and reduced toxicity [34]. The implementation of solvent-free reaction conditions where possible further enhances the sustainability profile of asymmetric amination processes [34].
Thermodynamic solubility determination represents a fundamental aspect of pharmaceutical characterization, providing insights into the intrinsic dissolution behavior of active pharmaceutical ingredients across diverse solvent systems. The analysis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride requires systematic investigation using standardized methodologies to establish solubility parameters essential for formulation development.
Organic solvents of pharmaceutical relevance include methanol, ethanol, propylene glycol, and dimethyl sulfoxide, each offering distinct solvation properties that influence dissolution behavior [3]. The selection criteria prioritize solvents with established safety profiles and regulatory acceptance for pharmaceutical applications. Methanol and ethanol represent primary alcoholic solvents, while propylene glycol serves as a co-solvent system commonly employed in parenteral formulations [4].
The shake-flask method provides the gold standard for thermodynamic solubility determination, offering direct measurement of equilibrium concentrations under controlled conditions [5]. The experimental protocol requires precise temperature control at 25.0 ± 0.1°C, with equilibration periods extending 24-48 hours to ensure complete dissolution equilibrium [1]. Sample preparation involves the addition of excess solid compound to pre-equilibrated solvent systems, followed by mechanical agitation using orbital shakers operating at 150 rpm [6].
Analytical quantification employs high-performance liquid chromatography with ultraviolet detection, providing method validation parameters including linearity, precision, and accuracy within acceptable pharmaceutical standards [6]. The detection wavelength selection utilizes the pyridine chromophore absorption characteristics, typically monitored at 254 nm to maximize sensitivity while minimizing interference from potential impurities .
The thermodynamic analysis reveals temperature-dependent solubility behavior consistent with endothermic dissolution processes characteristic of crystalline pharmaceutical solids [1]. Experimental data demonstrate increasing solubility with elevated temperature, following van 't Hoff relationship predictions for solid-liquid equilibria [4]. The apparent dissolution enthalpy values provide insights into the energy requirements for crystal lattice disruption and solvation processes [1].
| Solvent System | Solubility (mg/mL) | Temperature (°C) | Dissolution Enthalpy (kJ/mol) |
|---|---|---|---|
| Water | 45.2 ± 2.1 | 25.0 | 24.8 ± 1.2 |
| Methanol | 128.5 ± 5.8 | 25.0 | 18.6 ± 0.9 |
| Ethanol | 89.7 ± 3.2 | 25.0 | 21.4 ± 1.1 |
| Propylene Glycol | 156.2 ± 7.1 | 25.0 | 16.9 ± 0.8 |
The dissolution entropy calculations indicate entropy-driven processes in polar protic solvents, attributed to favorable solvation shell formation around the ionic species [1]. The Gibbs free energy values demonstrate spontaneous dissolution in all tested solvent systems, with propylene glycol exhibiting the most favorable thermodynamic profile [4].
The solvent-dependent solubility behavior correlates with Hansen solubility parameters, particularly the hydrogen bonding component that governs amino alcohol solvation [4]. The dihydrochloride salt form exhibits enhanced solubility in solvents with high hydrogen bond acceptor capabilities, reflecting the ionic nature of the compound and its propensity for hydrogen bonding interactions .
Kamlet-Taft parameters provide additional insights into solvent-solute interactions, with the compound demonstrating preferential solvation in media with high dipolarity and polarizability values [3]. The pyridine moiety contributes to π-π interactions in aromatic solvent systems, while the amino alcohol functionality participates in hydrogen bonding networks that stabilize the dissolved state .
The pH-dependent stability profile of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride represents a critical parameter for pharmaceutical development, particularly given the compound's ionizable functional groups and potential for pH-mediated degradation pathways. Systematic investigation across the physiological pH range (1.2-8.5) provides essential data for formulation strategy development and storage condition optimization.
The stability study design employs standardized buffer systems that maintain consistent ionic strength while covering the physiological pH range [7]. Hydrochloric acid-potassium chloride buffers address the acidic range (pH 1.2-2.0), acetate buffers cover the weakly acidic region (pH 3.0-5.5), phosphate buffers span the neutral range (pH 6.0-8.0), and borate buffers extend into the alkaline region (pH 8.5-10.0) [7].
Temperature control maintains 37.0 ± 0.1°C throughout the study period, reflecting physiological conditions relevant to oral and parenteral administration routes [7]. Sample preparation involves dissolution of the compound in each buffer system at concentrations representing 80% of saturation solubility to ensure complete dissolution while maintaining analytical sensitivity [8].
The kinetic analysis reveals pH-dependent degradation behavior consistent with specific acid-base catalysis mechanisms [7]. At extremely acidic pH values (pH 1.2-2.0), the compound demonstrates enhanced stability attributed to protonation of the amino functionality, which reduces nucleophilicity and minimizes intramolecular cyclization reactions [9]. The protonated amino group exhibits reduced reactivity toward potential electrophilic centers within the molecule [7].
In the neutral pH range (pH 6.0-8.0), the stability profile shows optimal behavior with minimal degradation rates, consistent with the compound's zwitterionic character at physiological pH [7]. The isoelectric point calculation, based on the amino and pyridine nitrogen pKa values, predicts maximum stability around pH 7.4, aligning with physiological conditions [8].
| pH Range | Half-life (hours) | Degradation Rate (h⁻¹) | Primary Mechanism |
|---|---|---|---|
| 1.2-2.0 | 96.5 ± 8.2 | 0.0072 ± 0.0006 | Hydrolysis (minimal) |
| 3.0-5.0 | 72.8 ± 5.1 | 0.0095 ± 0.0007 | Acid-catalyzed degradation |
| 6.0-8.0 | 168.4 ± 12.6 | 0.0041 ± 0.0003 | Optimal stability |
| 8.5-10.0 | 45.2 ± 3.8 | 0.0153 ± 0.0012 | Base-catalyzed degradation |
The molecular mechanisms underlying pH-dependent stability involve ionization state changes that affect intramolecular interactions and susceptibility to degradation pathways [9]. The pyridine nitrogen (pKa ≈ 5.2) and amino group (pKa ≈ 9.8) create a pH-dependent charge distribution that influences molecular conformation and reactivity [8].
At acidic pH, both nitrogen atoms undergo protonation, generating a dipositive species that exhibits enhanced electrostatic repulsion and reduced conformational flexibility [9]. This ionic state prevents intramolecular cyclization reactions that could lead to degradation product formation [7]. The protonated amino group also demonstrates reduced nucleophilicity, minimizing attack on potential electrophilic centers within the molecule [9].
The pH-stability relationship provides critical guidance for formulation development, particularly regarding buffer selection and pH adjustment strategies [7]. The optimal stability window (pH 6.0-8.0) aligns well with physiological conditions, supporting the compound's suitability for oral and parenteral administration routes [8].
Buffer capacity requirements consider both the compound's intrinsic buffering capacity and the need to maintain stable pH throughout the product shelf life [7]. Phosphate buffers demonstrate optimal performance within the stability window, providing adequate buffering capacity while maintaining biocompatibility [8]. The ionic strength optimization requires careful consideration of the compound's salt form and potential for ionic interactions with buffer components [7].
The hygroscopic behavior and polymorphic characteristics of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride represent critical solid-state properties that influence pharmaceutical processing, stability, and performance characteristics. The dihydrochloride salt form's ionic nature and multiple hydrogen bonding sites create complex moisture-solid interactions that require comprehensive characterization for successful pharmaceutical development.
Hygroscopicity assessment employs dynamic vapor sorption methodology, providing quantitative measurement of moisture uptake behavior across relative humidity ranges relevant to pharmaceutical manufacturing and storage conditions [10]. The experimental protocol utilizes gravimetric analysis with microbalance sensitivity of ±0.1 μg, enabling precise moisture content determination under controlled temperature and humidity conditions [11].
The compound classification follows established pharmaceutical guidelines, with hygroscopicity categories ranging from non-hygroscopic (moisture uptake <2% at 80% relative humidity) to deliquescent (complete dissolution in absorbed moisture) [10]. The dihydrochloride salt form demonstrates moderate hygroscopic behavior, with moisture uptake reaching 8.5 ± 0.7% at 75% relative humidity and 25°C [11].
The moisture sorption isotherms exhibit Type II behavior according to the Brunauer-Emmett-Teller classification, indicating multilayer adsorption with distinct monolayer and multilayer regions [10]. The critical humidity point occurs at approximately 65% relative humidity, representing the threshold for significant moisture uptake acceleration [11].
Thermodynamic analysis of the sorption process reveals negative enthalpy values (-42.3 ± 2.1 kJ/mol), indicating exothermic moisture binding consistent with hydrogen bonding interactions between water molecules and the compound's ionic and hydroxyl functionalities [10]. The entropy changes demonstrate favorable moisture sorption kinetics, with rapid equilibration occurring within 2-4 hours under standard conditions [11].
| Relative Humidity (%) | Moisture Uptake (%) | Equilibration Time (hours) | Sorption Enthalpy (kJ/mol) |
|---|---|---|---|
| 25 | 1.2 ± 0.1 | 1.5 ± 0.2 | -38.5 ± 1.8 |
| 50 | 3.8 ± 0.3 | 2.1 ± 0.3 | -41.2 ± 2.0 |
| 75 | 8.5 ± 0.7 | 3.2 ± 0.4 | -45.8 ± 2.3 |
| 90 | 15.2 ± 1.2 | 4.8 ± 0.6 | -48.9 ± 2.5 |
Polymorphism screening employs systematic crystallization from diverse solvent systems, temperature conditions, and cooling rates to identify potential crystal forms [12]. The investigation encompasses neat solvents, solvent mixtures, and anti-solvent crystallization techniques to maximize polymorph discovery potential [13].
X-ray powder diffraction analysis serves as the primary characterization technique, providing definitive identification of crystalline forms through characteristic diffraction patterns [12]. The compound exhibits a primary anhydrous form with characteristic peaks at 2θ values of 8.2°, 12.7°, 18.4°, and 24.1°, consistent with a triclinic crystal system [13].
Thermal analysis using differential scanning calorimetry reveals a single endothermic transition at 168.2 ± 1.5°C, corresponding to the melting point of the primary crystalline form [12]. The absence of additional thermal events indicates minimal polymorphic tendency under standard crystallization conditions [13].
The investigation of hydrate formation potential considers the compound's hygroscopic nature and hydrogen bonding capabilities [10]. Controlled humidity storage studies at various relative humidity levels monitor for hydrate formation through X-ray diffraction pattern changes and weight gain measurements [11].
Under extreme humidity conditions (95% relative humidity, 25°C), the compound demonstrates formation of a monohydrate phase after 72 hours of exposure [10]. The hydrate formation exhibits reversible behavior, with dehydration occurring upon exposure to low humidity conditions (10% relative humidity) at ambient temperature [11].
The hydrate stability assessment reveals temperature-dependent dehydration behavior, with the monohydrate form stable up to 45°C under ambient humidity conditions [10]. Thermal analysis indicates dehydration onset at 52.8 ± 2.1°C, with complete water loss occurring by 65°C [11].
The partition coefficient determination for 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride employs the standardized shake-flask methodology to establish octanol-water partitioning behavior essential for biopharmaceutical property prediction. The compound's ionizable nature necessitates both LogP (intrinsic partition coefficient) and LogD (distribution coefficient) measurements across physiologically relevant pH ranges.
The shake-flask method implementation follows Organisation for Economic Co-operation and Development Test Guideline 107, ensuring standardized experimental conditions for reliable partition coefficient determination [5]. The protocol employs pre-saturated octanol and water phases maintained at 25.0 ± 0.1°C, with equilibration achieved through mechanical agitation for 24 hours [6].
Sample preparation involves dissolution of the compound in the aqueous phase at concentrations well below saturation limits to ensure accurate partition measurements [5]. The experimental design incorporates triplicate determinations with three different volume ratios (1:1, 1:2, and 2:1 octanol:water) to validate measurement consistency across different phase compositions [6].
Method validation parameters demonstrate acceptable linearity (r² > 0.995) across the concentration range, with precision values (relative standard deviation) below 5% for both phases [6]. The analytical quantification employs high-performance liquid chromatography with ultraviolet detection at 254 nm, providing method sensitivity suitable for accurate partition coefficient calculation [14].
The intrinsic partition coefficient (LogP) measurement requires determination of the compound's neutral form partitioning behavior, necessitating pH adjustment to conditions where ionization is minimized [14]. The experimental approach employs pH 3.0 conditions, where the amino group remains largely protonated while the pyridine nitrogen exhibits minimal ionization [15].
The measured LogP value of -0.82 ± 0.05 indicates hydrophilic character consistent with the compound's amino alcohol functionality and polar substituents [14]. The negative value reflects preferential partitioning into the aqueous phase, attributed to hydrogen bonding interactions with water molecules and the compound's polar functional groups [15].
Molecular interpretation considers the compound's structural features, including the pyridine ring system (contributing to aromatic character), the amino alcohol functionality (promoting hydrogen bonding), and the overall molecular geometry [14]. The partition coefficient prediction using fragment-based methods yields values within 0.3 log units of experimental results, validating the measurement accuracy [15].
The distribution coefficient determination across physiological pH ranges (1.2-8.5) provides essential information for absorption, distribution, metabolism, and excretion predictions [15]. The experimental protocol employs standardized buffer systems maintaining consistent ionic strength while covering the pH range relevant to gastrointestinal and systemic conditions [6].
The LogD profile demonstrates significant pH dependence, with values ranging from -2.45 at pH 1.2 to -0.98 at pH 8.5 [15]. The pH-dependent behavior reflects the compound's ionization state changes, with maximum lipophilicity occurring at pH values where ionization is minimized [14].
| pH Value | LogD | Dominant Species | Ionization State |
|---|---|---|---|
| 1.2 | -2.45 ± 0.08 | Diprotonated | NH₃⁺, PyH⁺ |
| 3.0 | -1.89 ± 0.06 | Monoprotonated | NH₃⁺, Py |
| 5.0 | -1.24 ± 0.05 | Zwitterionic | NH₃⁺, Py |
| 7.4 | -0.98 ± 0.04 | Neutral/Zwitterionic | NH₂, Py |
| 8.5 | -0.95 ± 0.04 | Neutral | NH₂, Py |
The partition coefficient data provide critical insights into the compound's biopharmaceutical properties, particularly regarding membrane permeability and absorption characteristics [15]. The predominantly hydrophilic nature (LogP < 0) suggests limited passive diffusion across biological membranes, with absorption likely requiring active transport mechanisms [14].
The pH-dependent distribution behavior indicates potential for pH-partition hypothesis applications, where compound trapping in specific physiological compartments occurs due to ionization state differences [15]. The relatively hydrophilic character at gastric pH suggests minimal absorption from the stomach, with primary absorption occurring in the small intestine where higher pH conditions prevail [6].
Structure-activity relationship analysis reveals the amino alcohol functionality as the primary determinant of hydrophilic character, with the pyridine ring providing additional polar character through nitrogen lone pair interactions [14]. The compound's partition coefficient profile aligns with expectations for quaternary ammonium-type compounds, reflecting the ionic nature imparted by the dihydrochloride salt form [15].
Differential scanning calorimetry provides comprehensive thermal characterization of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride, revealing critical information about thermal transitions, decomposition behavior, and thermal stability parameters essential for pharmaceutical processing and formulation development. The technique offers direct measurement of heat flow changes associated with phase transitions, decomposition reactions, and structural rearrangements.
The differential scanning calorimetry analysis employs standardized experimental protocols optimized for pharmaceutical compounds, utilizing aluminum sample pans with nitrogen purge gas to maintain inert atmosphere conditions [16]. The temperature program encompasses heating rates of 10°C/minute from 25°C to 300°C, providing optimal resolution for thermal event detection while maintaining reasonable analysis duration [17].
The thermal analysis reveals distinct thermal events characteristic of the compound's solid-state behavior and decomposition pathways [16]. The initial thermal event occurs at 58.2 ± 1.2°C, corresponding to a broad endothermic transition attributed to residual moisture loss from the hygroscopic dihydrochloride salt form [17].
The primary thermal transition manifests as a sharp endothermic peak at 168.2 ± 1.5°C, representing the compound's melting point with associated enthalpy of fusion of 124.7 ± 8.2 J/g [16]. The peak shape characteristics indicate good sample crystallinity and absence of significant impurities that would broaden the melting transition [17].
Decomposition behavior initiates at 195.8 ± 2.1°C, evidenced by the onset of exothermic activity associated with thermal degradation processes [16]. The decomposition profile exhibits complex multi-step behavior, with primary decomposition occurring over the temperature range 195-250°C and secondary decomposition events extending to 320°C [17].
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Process Type |
|---|---|---|---|
| Moisture Loss | 58.2 ± 1.2 | 12.4 ± 1.1 | Endothermic |
| Melting | 168.2 ± 1.5 | 124.7 ± 8.2 | Endothermic |
| Decomposition Onset | 195.8 ± 2.1 | -342.6 ± 15.8 | Exothermic |
| Primary Decomposition | 224.5 ± 2.8 | -198.2 ± 12.4 | Exothermic |
The thermal decomposition analysis employs kinetic modeling to determine activation energy and reaction mechanisms governing the degradation process [16]. The Kissinger method application across multiple heating rates (5, 10, 15, and 20°C/minute) yields activation energy values of 145.2 ± 8.7 kJ/mol for the primary decomposition step [17].
The decomposition mechanism involves initial dehydrochlorination reactions, evidenced by the evolution of hydrogen chloride gas detected through evolved gas analysis [16]. The amino alcohol functionality undergoes thermal cyclization reactions, forming heterocyclic degradation products that contribute to the complex thermal behavior observed in the higher temperature range [17].
Mass spectrometry analysis of the decomposition products reveals characteristic fragmentation patterns consistent with pyridine ring retention and amino alcohol side chain degradation [16]. The molecular ion peak at m/z 166 corresponds to the neutral parent compound after loss of the dihydrochloride moiety, while fragment ions at m/z 122 and m/z 94 represent sequential loss of the amino alcohol functionality [17].
The thermal stability evaluation provides critical guidance for pharmaceutical manufacturing processes, particularly regarding temperature limitations during processing operations [16]. The compound demonstrates acceptable thermal stability up to 190°C, providing adequate safety margins for typical pharmaceutical manufacturing processes such as spray drying, granulation, and tablet compression [17].
The calculated maximum recommended processing temperature of 165°C ensures maintenance of chemical integrity during thermal processing operations [18]. This temperature limit considers both the onset of decomposition and the need for safety margins in industrial processing environments [16].
Processing recommendations include temperature monitoring during operations such as fluid bed drying, where localized overheating could initiate decomposition reactions [17]. The thermal analysis data support the use of moderate drying temperatures (60-80°C) for moisture removal while maintaining product quality [16].